molecular formula C14H14BrF3N2O B13659412 4-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole

4-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole

Cat. No.: B13659412
M. Wt: 363.17 g/mol
InChI Key: VYACAORTUWZHOQ-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole is a versatile brominated indazole derivative designed for advanced research and development. This compound is structurally characterized by a bromine atom at the 4-position and a trifluoromethyl group at the 5-position of the indazole ring system, which is protected by a tetrahydropyran (THP) group. The presence of the bromine atom makes it a valuable intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, which are pivotal for constructing complex biaryl and heteroaryl structures in medicinal chemistry . The trifluoromethyl group is a key motif in modern drug discovery due to its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets . The THP protecting group safeguards the indazole nitrogen during synthetic sequences and can be readily removed under mild acidic conditions to reveal the parent heterocycle for further functionalization. As a building block, this compound is primarily used in the synthesis of potential pharmaceutical candidates, particularly in the exploration of new kinase inhibitors, oncology therapeutics, and agents for central nervous system diseases. Its application is strictly confined to laboratory research purposes.

Properties

Molecular Formula

C14H14BrF3N2O

Molecular Weight

363.17 g/mol

IUPAC Name

4-bromo-6-methyl-1-(oxan-2-yl)-5-(trifluoromethyl)indazole

InChI

InChI=1S/C14H14BrF3N2O/c1-8-6-10-9(13(15)12(8)14(16,17)18)7-19-20(10)11-4-2-3-5-21-11/h6-7,11H,2-5H2,1H3

InChI Key

VYACAORTUWZHOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NN2C3CCCCO3)C(=C1C(F)(F)F)Br

Origin of Product

United States

Biological Activity

The compound 4-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole is a member of the indazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole can be represented as follows:

C13H13BrF3N\text{C}_{13}\text{H}_{13}\text{BrF}_3\text{N}

Structural Features

  • Bromine atom : Enhances lipophilicity and can influence receptor binding.
  • Trifluoromethyl group : Known to increase metabolic stability and alter pharmacokinetics.
  • Tetrahydro-2H-pyran moiety : Provides structural rigidity and may contribute to biological activity.

Research indicates that compounds related to indazole structures often interact with various biological targets, including:

  • Kinases : Inhibition of specific kinases involved in cancer progression.
  • Receptors : Modulation of neurotransmitter receptors, impacting neurological conditions.
  • Transporters : Interaction with drug transporters, influencing bioavailability and resistance mechanisms.

Anticancer Activity

Several studies have reported that indazole derivatives exhibit significant anticancer properties. For instance, the compound has shown potential in inhibiting the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.

Neuropharmacological Effects

Indazoles have been evaluated for their effects on the central nervous system (CNS). The compound may act as a modulator of serotonin receptors, which are crucial in treating mood disorders.

Case Studies

  • In vitro Study on Cancer Cell Lines
    • A study assessed the cytotoxicity of 4-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole against various cancer cell lines, revealing an IC50 value in the low micromolar range, indicating potent activity against these cells .
  • Neuropharmacological Assessment
    • An evaluation of the compound's effects on serotonin receptor modulation demonstrated increased receptor affinity compared to standard treatments, suggesting potential use in managing depression and anxiety disorders .

Biological Activity Summary

Activity TypeTargetEffectReference
AnticancerVarious cancer cell linesInduces apoptosis
NeuropharmacologicalSerotonin receptorsModulates receptor activity
Kinase InhibitionSpecific kinasesInhibits tumor growth

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution : Bromine at position 4 is conserved in most analogs, but position 5 varies (Cl, CF₃, or F). The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to halogens like Cl or F .
  • Methyl vs.

Physicochemical Properties

  • Solubility : The THP group improves solubility in organic solvents (e.g., THF, DCM), critical for synthetic intermediates.
  • Stability : Bromine and trifluoromethyl groups increase thermal stability, with decomposition temperatures >200°C .

Preparation Methods

Detailed Experimental Procedure

A representative preparation method is described as follows, based on experimental data from Ambeed and related literature:

Step Reagents and Conditions Description Yield (%) Notes
1 4-Bromo-6-(trifluoromethyl)-1H-indazole, 3,4-dihydro-2H-pyran, p-toluenesulfonic acid monohydrate, tetrahydrofuran (THF), inert atmosphere, reflux for 18 h Protection of the indazole nitrogen by reaction with 3,4-dihydro-2H-pyran in the presence of acid catalyst to form the 1-(tetrahydro-2H-pyran-2-yl) derivative 78% Yellow oil isolated after silica gel chromatography; MS (ESI) m/z: 265.2 [(M - THP group)+1]+
2 Methylation at position 6 (method not explicitly detailed but inferred from related compounds) Introduction of methyl group via electrophilic substitution or cross-coupling Not directly reported Requires optimization to achieve regioselectivity
3 Purification by chromatography or preparative HPLC Isolation of pure compound Variable Purity confirmed by NMR and MS

This procedure highlights the key step of nitrogen protection via tetrahydropyranyl (THP) group formation, which stabilizes the indazole nitrogen and facilitates further functionalization.

Alternative Synthetic Routes

Other synthetic approaches involve palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura coupling) to introduce aryl or heteroaryl substituents at position 4 or 6, often starting from 4-bromo-6-(trifluoromethyl)-1H-indazole derivatives. Microwave-assisted heating at elevated temperatures (~140°C) in the presence of PdCl2(dppf) catalyst and bases like sodium bicarbonate in dioxane/water mixtures has been employed, yielding various substituted indazole derivatives with yields ranging from 4% to 47% depending on the substituent.

Reaction Conditions and Optimization

Key Reaction Parameters

Parameter Typical Conditions Impact on Yield and Purity
Solvent Tetrahydrofuran (THF), dioxane THF preferred for THP protection; dioxane for cross-coupling
Catalyst p-Toluenesulfonic acid (TsOH) for protection; PdCl2(dppf) for coupling Acid catalyzes THP protection; Pd catalyst essential for coupling
Temperature Reflux (~65°C for THF); 140°C (microwave) for coupling Higher temperature accelerates coupling reactions
Atmosphere Inert (nitrogen) Prevents oxidation and side reactions
Reaction Time 18 h for THP protection; 45–60 min for coupling Sufficient time ensures completion

Yields and Purification

  • The THP protection step achieves a high yield (~78%) with straightforward purification by silica gel chromatography.
  • Cross-coupling reactions yield variable results depending on the substituent and conditions, with yields reported from 4% to 47%.
  • Purification commonly involves preparative high-performance liquid chromatography (HPLC) with acetonitrile/water gradients containing trifluoroacetic acid (TFA).

Data Table Summarizing Preparation Steps and Yields

Step No. Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Nitrogen Protection 4-Bromo-6-(trifluoromethyl)-1H-indazole, 3,4-dihydro-2H-pyran, TsOH, THF, reflux, N2 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-indazole 78 Yellow oil, purified by silica gel chromatography
2 Methylation (inferred) Electrophilic substitution or cross-coupling 4-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole Not explicitly reported Requires regioselective control
3 Cross-coupling (for analogues) PdCl2(dppf), dioxane, NaHCO3, microwave heating Various substituted indazoles 4–47 Purified by preparative HPLC

Research Findings and Analysis

  • The tetrahydro-2H-pyran-2-yl group serves as a protecting group for the indazole nitrogen, improving stability and facilitating further functionalization.
  • Bromination at position 4 and trifluoromethylation at position 5 are critical for biological activity modulation.
  • The methyl group at position 6 can be introduced via selective electrophilic substitution or through palladium-catalyzed coupling reactions.
  • Microwave-assisted palladium-catalyzed cross-coupling enhances reaction rates and yields for related derivatives.
  • The compound's synthetic accessibility allows for diverse substitution patterns, enabling structure-activity relationship studies in medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis involves multi-step reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the bromine and trifluoromethyl groups. Key steps include:
  • Indazole core formation : Cyclization of precursor hydrazines with ketones or aldehydes under acidic conditions .

  • THP protection : The tetrahydro-2H-pyran-2-yl (THP) group is introduced via nucleophilic substitution to protect the indazole nitrogen, enhancing solubility and stability during subsequent reactions .

  • Optimization : Yield improvements (typically 60–75%) require precise control of temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (2–5 mol% Pd(PPh₃)₄) .

    • Data Table :
Reaction StepKey Reagents/ConditionsYield RangePurity (HPLC)
Indazole core formationHydrazine, HCl, 100°C45–60%85–90%
BrominationNBS, AIBN, CCl₄, 80°C70–80%90–95%
THP protectionDihydropyran, p-TsOH, THF75–85%>95%

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :
  • ¹H/¹³C NMR : Identify substituent positions (e.g., THP protons at δ 3.5–4.5 ppm, trifluoromethyl as a singlet at δ -62 ppm in ¹⁹F NMR) .
  • HRMS : Confirm molecular weight (C₁₅H₁₆BrF₃N₂O, [M+H⁺] = 377.20) .
  • IR : Key peaks include C-F stretches (1100–1200 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran-2-yl (THP) group influence the compound’s stability and reactivity in downstream modifications?

  • Methodology : The THP group acts as a protecting group for the indazole nitrogen, preventing undesired side reactions (e.g., oxidation). Stability studies show:
  • Acid sensitivity : THP deprotection occurs under mild acidic conditions (e.g., HCl/MeOH, room temperature), enabling selective functionalization .
  • Thermal stability : THP increases thermal stability (decomposition >200°C vs. 150°C for unprotected analogs) .
  • Advanced application : Use THP as a temporary protecting group during late-stage C-H functionalization .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodology : Contradictions may arise from assay variability (e.g., cell line selection, concentration ranges). Recommended approaches:
  • Dose-response profiling : Test across 0.1–100 µM to identify IC₅₀ trends .
  • Metabolic stability assays : Assess THP-deprotection kinetics in physiological buffers (pH 7.4) to differentiate prodrug vs. direct activity .
  • Target engagement studies : Use SPR or ITC to quantify binding affinities for enzymes like COX-2 or kinases .

Q. How can regioselectivity challenges during bromination or trifluoromethylation be addressed?

  • Methodology :
  • Bromination : Use N-bromosuccinimide (NBS) with radical initiators (AIBN) in CCl₄ to favor position 4 .
  • Trifluoromethylation : Employ Umemoto’s reagent (CF₃-Togni) under copper catalysis for C-5 selectivity .
  • Computational guidance : DFT calculations predict electrophilic substitution preferences (C-4 and C-5 are most reactive due to indazole ring electronics) .

Comparative Analysis for SAR Studies

Q. How do structural analogs (e.g., varying substituents or core heterocycles) affect biological activity?

  • Methodology : Compare derivatives using the following framework:
CompoundSubstituentsKey ActivityReference
Target compound4-Br, 6-Me, 5-CF₃, 1-THPAnti-inflammatory (IC₅₀ = 2.1 µM)
Analog A5-Cl instead of CF₃Reduced COX-2 inhibition (IC₅₀ = 15 µM)
Analog BPyrazole coreNo activity (inactive in cytotoxicity assays)
  • Conclusion : The trifluoromethyl group at C-5 and indazole core are critical for potency .

Data Contradiction Analysis

Q. Why do some studies report high solubility in aqueous buffers while others note limited solubility?

  • Methodology : Solubility discrepancies arise from:
  • THP hydration : The THP group forms hydrogen bonds in polar solvents (e.g., DMSO), masking hydrophobicity.
  • Aggregation : Dynamic light scattering (DLS) reveals nanoparticle formation (>500 nm) at >1 mM concentrations, reducing apparent solubility .
  • Solution : Use co-solvents (10% PEG-400) or cyclodextrin-based formulations for in vivo studies .

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